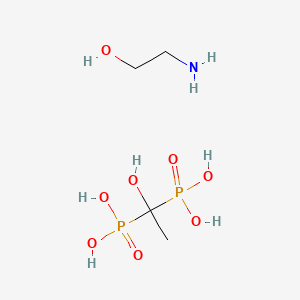
Einecs 287-243-8
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphonic acid, (1-hydroxyethylidene)bis-, compound with 2-aminoethanol is a chemical compound known for its diverse applications in various fields. It is commonly used in water treatment, pharmaceuticals, and as a corrosion inhibitor. The compound is characterized by its ability to form stable complexes with metal ions, making it valuable in preventing scale formation and corrosion in industrial systems .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phosphonic acid, (1-hydroxyethylidene)bis-, compound with 2-aminoethanol typically involves the reaction of phosphonic acid derivatives with 2-aminoethanol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve heating and the use of catalysts to facilitate the reaction .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for the efficient production of large quantities of the compound while maintaining high purity levels. The use of automated systems ensures consistent reaction conditions and product quality .
Chemical Reactions Analysis
Types of Reactions
Phosphonic acid, (1-hydroxyethylidene)bis-, compound with 2-aminoethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different phosphonic acid derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the phosphonic acid moiety.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield different phosphonic acid derivatives, while substitution reactions can produce compounds with modified functional groups .
Scientific Research Applications
Phosphonic acid, (1-hydroxyethylidene)bis-, compound with 2-aminoethanol has a wide range of scientific research applications:
Chemistry: It is used as a chelating agent to bind metal ions in various chemical processes.
Biology: The compound is studied for its potential role in inhibiting certain enzymes and biological pathways.
Medicine: It is used in the formulation of drugs for treating bone disorders and as a component in dental care products.
Mechanism of Action
The mechanism of action of phosphonic acid, (1-hydroxyethylidene)bis-, compound with 2-aminoethanol involves its ability to form stable complexes with metal ions. This chelation process prevents the precipitation of metal salts, thereby inhibiting scale formation and corrosion. In biological systems, the compound can inhibit specific enzymes by binding to their active sites, thereby modulating their activity .
Comparison with Similar Compounds
Similar Compounds
Etidronic acid:
Methylenediphosphonic acid: Another phosphonic acid derivative with strong chelating abilities.
Aminotris(methylenephosphonic acid): Known for its use in water treatment and as a scale inhibitor.
Uniqueness
Phosphonic acid, (1-hydroxyethylidene)bis-, compound with 2-aminoethanol is unique due to its combination with 2-aminoethanol, which enhances its solubility and effectiveness in various applications. This combination allows for more efficient chelation and inhibition of scale formation compared to other similar compounds .
Properties
CAS No. |
42220-47-3 |
|---|---|
Molecular Formula |
C2H8O7P2.C2H7NO C4H15NO8P2 |
Molecular Weight |
267.11 g/mol |
IUPAC Name |
2-aminoethanol;(1-hydroxy-1-phosphonoethyl)phosphonic acid |
InChI |
InChI=1S/C2H7NO.C2H8O7P2/c3-1-2-4;1-2(3,10(4,5)6)11(7,8)9/h4H,1-3H2;3H,1H3,(H2,4,5,6)(H2,7,8,9) |
InChI Key |
QJXDOXIQIDGSIM-UHFFFAOYSA-N |
Canonical SMILES |
CC(O)(P(=O)(O)O)P(=O)(O)O.C(CO)N |
physical_description |
Liquid |
Related CAS |
85443-51-2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















